molecular formula C19H15ClN2O4 B12745389 (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid CAS No. 671207-67-3

(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid

Cat. No.: B12745389
CAS No.: 671207-67-3
M. Wt: 370.8 g/mol
InChI Key: NOUWUUUDUNANMH-PKNBQFBNSA-N
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Description

(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an anilino group, a chloro substituent, and a benzazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzophenone.

    Introduction of the Chloro Substituent: Chlorination of the benzazepine core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction using aniline or its derivatives.

    Formation of the Oxoethylidene Group: The oxoethylidene group can be introduced through a condensation reaction involving an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aniline or its derivatives in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(2-anilino-2-oxoethylidene)-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid: Lacks the chloro substituent.

    (5E)-5-(2-anilino-2-oxoethylidene)-8-methyl-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid: Contains a methyl group instead of a chloro group.

Uniqueness

The presence of the chloro substituent in (5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid imparts unique chemical and biological properties, making it distinct from similar compounds. This can affect its reactivity, solubility, and biological activity.

Properties

CAS No.

671207-67-3

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylic acid

InChI

InChI=1S/C19H15ClN2O4/c20-12-6-7-14-11(9-17(23)21-13-4-2-1-3-5-13)8-15(19(25)26)18(24)22-16(14)10-12/h1-7,9-10,15H,8H2,(H,21,23)(H,22,24)(H,25,26)/b11-9+

InChI Key

NOUWUUUDUNANMH-PKNBQFBNSA-N

Isomeric SMILES

C\1C(C(=O)NC2=C(/C1=C/C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)O

Canonical SMILES

C1C(C(=O)NC2=C(C1=CC(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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